3-Nitropyridine: A Comprehensive Technical Guide for Researchers
3-Nitropyridine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This document serves as an in-depth technical guide on the fundamental properties, synthesis, reactivity, and applications of 3-Nitropyridine. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Chemical and Physical Properties
3-Nitropyridine is a pale brown, crystalline solid at room temperature. It is a key heterocyclic building block utilized in a wide array of research and industrial applications, from pharmaceutical development to materials science. Its distinct chemical properties are largely dictated by the presence of the electron-withdrawing nitro group on the pyridine (B92270) ring.
General Properties
The fundamental identifiers and descriptors for 3-Nitropyridine are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-nitropyridine | [1] |
| CAS Number | 2530-26-9 | |
| Molecular Formula | C₅H₄N₂O₂ | |
| Molecular Weight | 124.10 g/mol | |
| Canonical SMILES | C1=CC(=CN=C1)--INVALID-LINK--[O-] | [1] |
| InChI Key | QLILRKBRWXALIE-UHFFFAOYSA-N | [1] |
Physical Properties
Quantitative physical characteristics of 3-Nitropyridine are crucial for its application in experimental settings.
| Property | Value | Conditions | Reference |
| Appearance | Pale brown or white to yellow needle-like crystals | Ambient | |
| Melting Point | 35-40 °C | ||
| Boiling Point | 216 °C | 760 mmHg | |
| Density | ~1.33 g/cm³ | 20 °C | |
| Flash Point | 107.2 °C | ||
| pKa | 0.79 | 25°C, μ=0.02 | |
| Solubility | Soluble in methanol (B129727) and other organic solvents; slightly soluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 3-Nitropyridine.
NMR Spectroscopy
The following are typical chemical shifts observed for 3-Nitropyridine.
Table 2.1: ¹H NMR Spectroscopic Data Solvent: CDCl₃
| Proton | Chemical Shift (δ, ppm) |
| H-2 | ~9.5 |
| H-6 | ~8.8 |
| H-4 | ~8.4 |
| H-5 | ~7.6 |
Table 2.2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~154 |
| C-6 | ~148 |
| C-3 | ~145 |
| C-4 | ~134 |
| C-5 | ~124 |
Infrared (IR) Spectroscopy
Key IR absorption peaks are indicative of the functional groups present in 3-Nitropyridine.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3100-3000 | Medium | Aromatic C-H Stretch | [2][3] |
| 1570-1490 | Strong | Asymmetric NO₂ Stretch | [3][4] |
| 1390-1300 | Strong | Symmetric NO₂ Stretch | [3][4] |
| 1600-1400 | Medium | Aromatic C=C and C=N Stretch | [2][3] |
Mass Spectrometry
The mass spectrum of 3-Nitropyridine shows a distinct fragmentation pattern.
| m/z | Ion | Notes |
| 124 | [M]⁺ | Molecular Ion |
| 94 | [M-NO]⁺ | Loss of nitric oxide |
| 78 | [M-NO₂]⁺ | Loss of nitro group, pyridine cation |
| 51 | [C₄H₃]⁺ | Fragmentation of the pyridine ring |
Synthesis and Experimental Protocols
The direct nitration of pyridine under standard electrophilic aromatic substitution conditions is generally inefficient due to the deactivation of the ring by the protonated nitrogen atom. Therefore, several alternative methods have been developed.
Protocol: Oxidation of 3-Aminopyridine
This method provides a moderate yield of 3-Nitropyridine through the oxidation of the more readily available 3-Aminopyridine.
-
Reagents: 3-Aminopyridine, fuming sulfuric acid, hydrogen peroxide.
-
Procedure:
-
Dissolve 3-Aminopyridine in fuming sulfuric acid, ensuring the temperature is controlled in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to complete precipitation.
-
Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.
-
-
Yield: Approximately 45%.
Protocol: Nitration of Pyridine with Dinitrogen Pentoxide
A more direct, high-yield synthesis involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sulfur dioxide.
-
Reagents: Pyridine, dinitrogen pentoxide (N₂O₅), organic solvent (e.g., CH₂Cl₂), aqueous sodium bisulfite (NaHSO₃) or SO₂.
-
Procedure:
-
React pyridine with N₂O₅ in an organic solvent. This forms the N-nitropyridinium ion intermediate.
-
Treat the intermediate mixture with an aqueous solution of SO₂ or NaHSO₃.
-
This step facilitates a[5][6] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.
-
Extract the product from the aqueous layer using an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting 3-Nitropyridine.
-
-
Yield: Can be as high as 77%.
Reactivity and Applications
The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.
Key Reactions
-
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amino group, yielding 3-Aminopyridine. This is a crucial step in the synthesis of many pharmaceuticals and is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin and hydrochloric acid.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, C6). This allows for the introduction of various nucleophiles.
-
Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of hydrogen atoms by nucleophiles, enabling the synthesis of compounds like 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity.
Applications in Research and Development
3-Nitropyridine and its derivatives are pivotal in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents. Nitropyridines are recognized as "privileged structural motifs" in drug design.
-
Agrochemicals: It is used in the formulation of pesticides and herbicides.
-
Materials Science: Researchers are investigating its use in creating novel materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs).
-
Dyes and Pigments: The chromophoric nature of the nitroaromatic system makes it a useful precursor in the synthesis of dyes and pigments.
Biological Activity and Mechanism of Action
While 3-Nitropyridine itself is primarily a synthetic intermediate, recent research has highlighted the potent anti-cancer activity of certain 3-nitropyridine analogues. These compounds have been identified as a novel class of microtubule-targeting agents.
Anti-Cancer Activity
Studies have shown that specific 3-nitropyridine derivatives exhibit potent anti-cancer effects across a broad range of cancer types. They are selective for rapidly dividing cancer cells while having minimal effect on healthy cells in vitro. Their mechanism involves the disruption of microtubule dynamics, a critical process for cell division.
-
Mechanism of Action: These analogues bind to the colchicine-binding site at the interface of α- and β-tubulin subunits. This interaction inhibits tubulin polymerization, preventing the formation of functional microtubules.
-
Cellular Effect: The disruption of the microtubule network leads to a cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells.
Safety and Hazard Information
3-Nitropyridine is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details | Reference |
| GHS Pictogram(s) | Danger | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 0-8 °C in a cool, dark place. |
Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
3-Nitropyridine is a foundational chemical for advanced synthesis. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable tool for researchers. The development of novel synthetic routes has improved its accessibility, while ongoing research into its derivatives, particularly in the area of oncology, demonstrates its significant potential for future applications in drug discovery and materials science. Strict adherence to safety protocols is mandatory when working with this compound.
References
- 1. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 6. Solved Open the file titled Nitropyridine.mnova. Integrate | Chegg.com [chegg.com]
